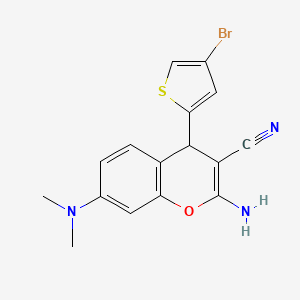
2-amino-4-(4-bromo-2-thienyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile
説明
2-amino-4-(4-bromo-2-thienyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile, also known as BPTMC, is a heterocyclic compound that belongs to the class of chromene derivatives. It has attracted significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
作用機序
The mechanism of action of 2-amino-4-(4-bromo-2-thienyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile is not fully understood, but several studies have suggested that it acts by inhibiting the activity of specific enzymes or proteins involved in cell proliferation and survival. For example, it has been reported to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair. It has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-amino-4-(4-bromo-2-thienyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that it can induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. It has also been shown to inhibit the production of reactive oxygen species, which are known to cause oxidative damage to cells. In vivo studies have shown that 2-amino-4-(4-bromo-2-thienyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile can inhibit tumor growth in mouse xenograft models without causing any significant toxicity.
実験室実験の利点と制限
2-amino-4-(4-bromo-2-thienyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile has several advantages for lab experiments. It is relatively easy to synthesize, and its chemical properties make it amenable to various analytical techniques, such as NMR spectroscopy and mass spectrometry. It also exhibits potent biological activity at low concentrations, making it a valuable tool for studying specific biochemical pathways. However, 2-amino-4-(4-bromo-2-thienyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile has some limitations for lab experiments. It is relatively unstable in aqueous solutions, and its solubility in organic solvents is limited. It also has a short half-life in vivo, which may limit its potential as a therapeutic agent.
将来の方向性
Several future directions for 2-amino-4-(4-bromo-2-thienyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile research can be identified. One area of interest is the development of 2-amino-4-(4-bromo-2-thienyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile-based fluorescent probes for imaging applications. Another area of interest is the synthesis of 2-amino-4-(4-bromo-2-thienyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile derivatives with improved solubility and stability in aqueous solutions. Additionally, further studies are needed to elucidate the mechanism of action of 2-amino-4-(4-bromo-2-thienyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile and its potential as a therapeutic agent for cancer and other diseases.
科学的研究の応用
2-amino-4-(4-bromo-2-thienyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile has shown promising results in various scientific research applications. In medicinal chemistry, it has been reported to exhibit potent anti-cancer activity against several cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the growth of antibiotic-resistant bacteria, making it a potential candidate for the development of new antibiotics. In material science, 2-amino-4-(4-bromo-2-thienyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile has been used as a building block for the synthesis of fluorescent polymers and nanoparticles. In organic synthesis, it has been used as a versatile intermediate for the preparation of various heterocyclic compounds.
特性
IUPAC Name |
2-amino-4-(4-bromothiophen-2-yl)-7-(dimethylamino)-4H-chromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3OS/c1-20(2)10-3-4-11-13(6-10)21-16(19)12(7-18)15(11)14-5-9(17)8-22-14/h3-6,8,15H,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJAMFJVAUTWYAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(C(=C(O2)N)C#N)C3=CC(=CS3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-(4-bromothiophen-2-yl)-7-(dimethylamino)-4H-chromene-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1'-(2,4-dimethoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B3849084.png)
![1'-(1,3-benzodioxol-5-ylmethyl)spiro[indene-1,4'-piperidine]](/img/structure/B3849090.png)
![1'-(3-pyridinylmethyl)spiro[indene-1,4'-piperidine]](/img/structure/B3849091.png)
![N-[4-(1'H-spiro[indene-1,4'-piperidin]-1'-ylmethyl)phenyl]acetamide](/img/structure/B3849102.png)
![3-(1'H-spiro[indene-1,4'-piperidin]-1'-ylmethyl)-4H-chromen-4-one](/img/structure/B3849111.png)
![2,6-dimethoxy-4-(1'H-spiro[indene-1,4'-piperidin]-1'-ylmethyl)phenol](/img/structure/B3849120.png)
![1'-(5-bromo-2,4-dimethoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B3849129.png)
![1'-(3-furylmethyl)spiro[indene-1,4'-piperidine]](/img/structure/B3849131.png)
![1'-[(5-nitro-2-thienyl)methyl]spiro[indene-1,4'-piperidine]](/img/structure/B3849135.png)
![1'-(3,5-dimethoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B3849143.png)
![1-[3-(trifluoromethyl)benzyl]-4-(3,4,5-trimethoxybenzoyl)piperazine](/img/structure/B3849144.png)
![7-amino-5-(2-chlorophenyl)-2-methyl-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B3849149.png)
![7-amino-5-(4-chlorophenyl)-2-methyl-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B3849152.png)
![7-amino-5-(3-bromo-4-methoxyphenyl)-2-methyl-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B3849154.png)